![molecular formula C17H18N6O2S B2518576 1-(6-(furan-2-yl)pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1251708-19-6](/img/structure/B2518576.png)
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(6-(furan-2-yl)pyridazin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2S and its molecular weight is 370.43. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Microbial resistance to existing antimicrobial drugs is a global concern. Furan derivatives, including the compound , have gained prominence in medicinal chemistry due to their therapeutic efficacy. Researchers have explored furan-based molecules as potential antibacterial agents. These compounds exhibit activity against both gram-positive and gram-negative bacteria .
Organic Electronics
The compound’s structure, with its furan and pyridazinyl moieties, makes it interesting for organic electronics. Specifically, it can serve as a building block for donor–acceptor copolymers. For instance, coupling it with a 2,2’-bithiophene unit forms a new copolymer with potential applications in semiconductors for electronic devices .
Chromenone Synthesis
Under solvent-free conditions, this compound can participate in a one-pot synthesis to yield 3-(furan-2-yl)-4H-chromen-4-ones. This method, catalyzed by K10 montmorillonite, provides a concise and efficient route to chromenone derivatives .
Antiproliferative and Antiviral Properties
Researchers have synthesized pyrimidine-derived indole ribonucleosides containing furan-2-yl substituents. These compounds were tested for their in vitro antiproliferative activity against various cancer cell lines and their antiviral potential. The compound’s unique structure contributes to its multifaceted biological effects .
Therapeutic Advantages
Beyond the specific applications mentioned above, furan derivatives, including this compound, exhibit a wide range of therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anti-inflammatory properties, among others .
Potential Anticancer Activity
While not directly studied for anticancer effects, the compound’s structural features align with those associated with anticancer agents. Further investigations may reveal its potential in cancer therapy .
Mechanism of Action
Furan
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring can have various biological activities and are found in a wide range of pharmaceutically active compounds .
Pyridazinone
Pyridazinones are known for their diverse pharmacological activities. They can act as antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer agents .
Thiadiazole
Thiadiazoles have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Piperidine
Piperidine is a commonly used chemical structure in medicinal chemistry and is present in many pharmaceutical agents. The piperidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2S/c1-11-19-22-17(26-11)18-16(24)12-6-8-23(9-7-12)15-5-4-13(20-21-15)14-3-2-10-25-14/h2-5,10,12H,6-9H2,1H3,(H,18,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFFZJWDSSYCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
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